
4-(Toluene-4-sulfonyl)butylamine
Overview
Description
4-(Toluene-4-sulfonyl)butylamine is a chemical compound used for pharmaceutical testing . It is also available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of sulfonyl compounds, such as this compound, has been a topic of interest in recent years. A review paper discusses the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . Another paper describes a catalyst-free one-pot, four-component approach for the synthesis of di- and tri-substituted N-sulfonyl formamidines .Chemical Reactions Analysis
The chemical reactions involving aromatic rings, such as those in this compound, are primarily substitution, addition, and oxidation . The most common type is electrophilic substitution .Scientific Research Applications
1. Synthesis and Chemical Reactions
4-(Toluene-4-sulfonyl)butylamine is utilized in various chemical syntheses and reactions. For instance, it is involved in the isomerization and intramolecular redox reaction of alkynyl ethers, leading to the production of dihydropyrans and ketoolefins. This reaction exhibits high regioselectivity and involves the cleavage of the C-H bond alpha to the ether in the substrate, with intramolecular transfer of the hydrogen atom to sulfonylacetylene (Shikanai et al., 2009). Additionally, this compound is employed in the synthesis of nitrogen heterofullerenes (Nuber & Hirsch, 1996).
2. Crystallography and Molecular Structure Analysis
In crystallography, this compound is used in the preparation of compounds for X-ray analysis. For example, it has been used in the synthesis of propane-1,3-diyl bis(p-toluenesulfonate) for crystal structure determination (Li et al., 2006).
3. Catalysis in Organic Synthesis
This compound plays a role in catalysis, such as in the iridium-mediated isomerization-cyclization of bicyclic Pauson-Khand derived allylic alcohols. This process involves the formation of specific diastereoisomers and demonstrates the compound's utility in stereochemically controlled synthesis (Kavanagh et al., 2008).
4. Industrial and Environmental Applications
In industrial contexts, this compound is used in the separation of amines and in the analysis of aromatic sulfonates in wastewater. Its application in high-performance liquid chromatography demonstrates its utility in environmental monitoring and industrial process control (Storm et al., 1999).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that toluenesulfonyl compounds are often used as protecting groups in organic synthesis , suggesting that their targets could be various functional groups in organic molecules.
Mode of Action
Toluenesulfonyl compounds are known to interact with their targets through processes such as sulfonylation . In these reactions, the toluenesulfonyl group is transferred to the target molecule, altering its chemical properties.
Biochemical Pathways
It’s known that toluene and its derivatives can be metabolized through various pathways, including oxidation and ring fission . These pathways can lead to a variety of downstream effects, depending on the specific context and conditions.
Result of Action
It’s known that the introduction of a toluenesulfonyl group can significantly alter the reactivity and properties of the target molecule .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can potentially affect the behavior of toluenesulfonyl compounds .
Biochemical Analysis
Biochemical Properties
4-(Toluene-4-sulfonyl)butylamine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is often used as a reference standard in pharmaceutical testing . The compound interacts with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules. This interaction is essential for studying enzyme kinetics and understanding the mechanisms of sulfonylation reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods or under specific environmental stresses . Long-term exposure to the compound can result in cumulative effects on cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and beneficial effects on biochemical pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes . Understanding the dosage-dependent effects is crucial for determining safe and effective therapeutic windows.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as sulfonyltransferases and other cofactors that facilitate its metabolism. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell . The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution pattern of the compound can affect its bioavailability and efficacy in biochemical assays.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell . This localization is critical for its interactions with target biomolecules and the subsequent biochemical effects.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-10-4-6-11(7-5-10)15(13,14)9-3-2-8-12/h4-7H,2-3,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNDMNNJRUGQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-(Ethylamino)propyl]amino}-1-propanol](/img/structure/B1437520.png)
![[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437521.png)

![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)
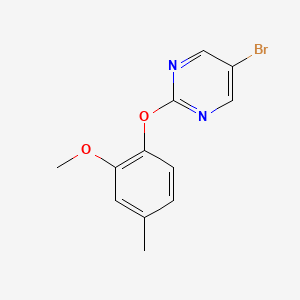

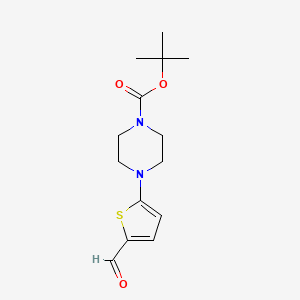
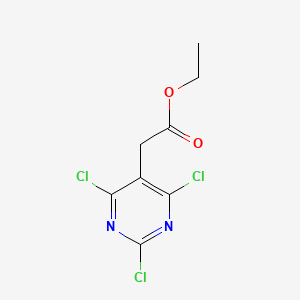
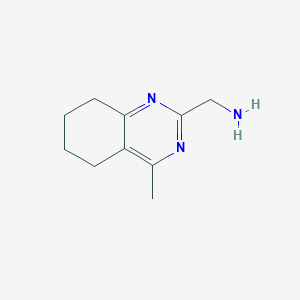
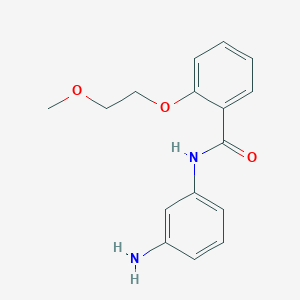
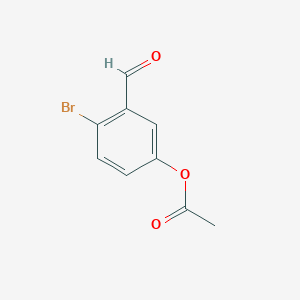

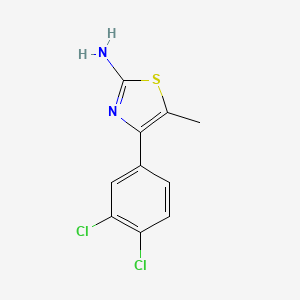
![2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1437540.png)
